1H-Indole-2-carboxamide, 5-bromo-3-[(3,5-dimethylphenyl)sulfonyl]-
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Overview
Description
1H-Indole-2-carboxamide, 5-bromo-3-[(3,5-dimethylphenyl)sulfonyl]- is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Preparation Methods
The synthesis of 1H-Indole-2-carboxamide, 5-bromo-3-[(3,5-dimethylphenyl)sulfonyl]- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoindole and 3,5-dimethylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the sulfonamide linkage.
Chemical Reactions Analysis
1H-Indole-2-carboxamide, 5-bromo-3-[(3,5-dimethylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
1H-Indole-2-carboxamide, 5-bromo-3-[(3,5-dimethylphenyl)sulfonyl]- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, 5-bromo-3-[(3,5-dimethylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Indole-2-carboxamide, 5-bromo-3-[(3,5-dimethylphenyl)sulfonyl]- can be compared with other indole derivatives, such as:
1H-Indole-3-carboxamide: This compound has similar structural features but lacks the bromine and sulfonyl groups, resulting in different biological activities.
5-Bromo-1H-indole-2-carboxylic acid: This compound shares the bromine and indole core but differs in the functional groups attached, leading to variations in reactivity and applications.
The uniqueness of 1H-Indole-2-carboxamide, 5-bromo-3-[(3,5-dimethylphenyl)sulfonyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
540740-95-2 |
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Molecular Formula |
C17H15BrN2O3S |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
5-bromo-3-(3,5-dimethylphenyl)sulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H15BrN2O3S/c1-9-5-10(2)7-12(6-9)24(22,23)16-13-8-11(18)3-4-14(13)20-15(16)17(19)21/h3-8,20H,1-2H3,(H2,19,21) |
InChI Key |
KDLPBLYPCKWCJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)C(=O)N)C |
Origin of Product |
United States |
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